molecular formula C9H16O3Si B14304528 Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate CAS No. 111938-53-5

Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate

Cat. No.: B14304528
CAS No.: 111938-53-5
M. Wt: 200.31 g/mol
InChI Key: XKVUTKBDCKQDKI-UHFFFAOYSA-N
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Description

Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate is a chemical compound characterized by the presence of a trimethylsilyl group bonded to a methyl ester of penta-2,4-dienoic acid. This compound is notable for its unique structural features, which include a conjugated diene system and a trimethylsilyl ether group. These features make it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate typically involves the reaction of penta-2,4-dienoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trimethylsilyl ester intermediate, which is then methylated using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate involves the interaction of its trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical synthesis. Additionally, the conjugated diene system can participate in cycloaddition reactions, forming cyclic compounds through Diels-Alder reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(trimethylsilyl)oxy]but-2-enoate
  • Methyl 4-[(trimethylsilyl)oxy]hex-2,4-dienoate
  • Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate

Uniqueness

This compound is unique due to its specific combination of a trimethylsilyl ether group and a conjugated diene system. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications .

Properties

CAS No.

111938-53-5

Molecular Formula

C9H16O3Si

Molecular Weight

200.31 g/mol

IUPAC Name

methyl 4-trimethylsilyloxypenta-2,4-dienoate

InChI

InChI=1S/C9H16O3Si/c1-8(12-13(3,4)5)6-7-9(10)11-2/h6-7H,1H2,2-5H3

InChI Key

XKVUTKBDCKQDKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC(=C)O[Si](C)(C)C

Origin of Product

United States

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